Product packaging for 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one(Cat. No.:CAS No. 124702-80-3)

5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B180793
CAS No.: 124702-80-3
M. Wt: 164.16 g/mol
InChI Key: WMDAUVLSCBKCBO-UHFFFAOYSA-N
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Description

5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one is a dihydroxy-substituted indanone derivative of significant interest in medicinal chemistry and pharmaceutical research. The indanone scaffold is recognized as a privileged structure in drug discovery, meaning it is a versatile molecular framework capable of displaying high affinity for various biological targets . This compound serves as a key synthetic intermediate for developing novel bioactive molecules. Indanone-based derivatives are extensively investigated for a wide spectrum of pharmacological activities, including potential applications as antialzheimer agents, anticancer therapies, antimicrobials, and anti-inflammatory compounds . The specific substitution pattern of the 5,6-dihydroxy groups may confer unique physicochemical properties and influence its binding affinity, making it a valuable building block for structure-activity relationship (SAR) studies . Researchers can utilize this compound to develop new molecular entities, such as 2-benzylidene-1-indanone derivatives, which have shown promise in modulating specific biological pathways . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any human or veterinary use. Please refer to the safety data sheet (SDS) for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O3 B180793 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one CAS No. 124702-80-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dihydroxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-7-2-1-5-3-8(11)9(12)4-6(5)7/h3-4,11-12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDAUVLSCBKCBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC(=C(C=C21)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469097
Record name 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124702-80-3
Record name 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5,6 Dihydroxy 2,3 Dihydro 1h Inden 1 One and Functionalized Analogues

Strategies for the Construction of the 2,3-Dihydro-1H-inden-1-one Framework

The creation of the 2,3-dihydro-1H-inden-1-one skeleton is a foundational step. A variety of synthetic transformations have been developed to achieve this, ranging from classical cyclizations to modern metal-catalyzed processes.

Intramolecular Electrophilic Cyclization Reactions

A primary and well-established method for constructing the indanone core is through intramolecular electrophilic cyclization, most notably the Friedel-Crafts acylation. beilstein-journals.orgnih.govresearchgate.net This reaction typically involves the cyclization of 3-arylpropanoic acids or their corresponding acid chlorides. beilstein-journals.orgnih.govresearchgate.net For example, hydrocinnamic acid can be cyclized to 1-indanone (B140024). nih.gov Polyphosphoric acid (PPA) is a frequently used reagent for this transformation, and the regioselectivity of the cyclization can be influenced by the PPA's composition. rug.nl Other strong acids like sulfuric acid and Lewis acids such as aluminum chloride are also effective catalysts. beilstein-journals.orgnih.gov The reaction proceeds via the formation of an acylium ion intermediate which then attacks the aromatic ring. beilstein-journals.orgnih.gov The efficiency and outcome of the reaction can be dependent on the substituents present on the aromatic ring. beilstein-journals.orgrug.nl

Aldol (B89426) Condensation Approaches to Indanone Skeletons

Aldol condensation reactions offer a versatile route to the indanone framework. gordon.eduresearchgate.nettandfonline.com This approach can involve an intramolecular condensation of a suitable diketone or a crossed-aldol reaction between a ketone and an aldehyde. gordon.eduresearchgate.netnih.gov For instance, a one-pot Heck-aldol annulation reaction has been developed to synthesize multisubstituted 1-indanones. liv.ac.uk A notable solvent-free aldol condensation between 3,4-dimethoxybenzaldehyde (B141060) and 1-indanone has been reported, highlighting a green chemistry approach. researchgate.nettandfonline.com These reactions are often base-catalyzed, with sodium hydroxide (B78521) being a common choice. researchgate.nettandfonline.com

Oxidative Degradation Pathways Yielding Indanone Structures

The formation of indanone structures through the oxidative degradation of larger molecules is a less common but viable strategy. One such method involves the oxidation of an indane core. beilstein-journals.org For example, unsubstituted indane has been oxidized to 1-indanone in high yield using a metal-free catalytic system. beilstein-journals.org The decomposition of 1-indanone itself has been studied, revealing major products like styrene (B11656) and phenylacetylene, which provides insight into the stability and reactivity of the indanone core under certain conditions. bohrium.com

Metal-Catalyzed Annulation and Cyclization Methods (e.g., Copper-Catalyzed Processes)

Transition-metal-catalyzed reactions have emerged as powerful tools for synthesizing indanones, offering high efficiency and broad substrate scope. bohrium.comrsc.org Palladium-catalyzed reactions are particularly prominent, including carbonylative cyclization of unsaturated aryl iodides and annulation of o-bromobenzaldehydes with norbornene derivatives. acs.orgorganic-chemistry.org Rhodium has also been extensively used, for instance, in the annulative coupling of benzothioamides with alkenes and in tandem carborhodium/cyclization pathways. bohrium.comorganic-chemistry.org Copper-catalyzed processes, such as the intramolecular annulation of 2-ethynylbenzaldehyde (B1209956) derivatives, provide a direct route to 3-hydroxy-1-indanones. organic-chemistry.org Nickel-catalyzed Larock annulations and reductive cyclizations of enones are other effective methods for constructing the indanone skeleton. bohrium.comorganic-chemistry.org

Photochemical Cyclization Techniques

Photochemical methods offer unique pathways to the 2,3-dihydro-1H-inden-1-one framework. beilstein-journals.orgresearchgate.netnih.govacs.orgnih.gov One approach involves the photochemical cyclization of ketones containing a leaving group, which proceeds through a 1,4-diradical intermediate. beilstein-journals.orgresearchgate.net Another strategy is the ortho photocycloaddition of 7-(4′-alkenyloxy)-1-indanones, which can lead to complex polycyclic structures through a cascade of reactions. nih.govnih.gov These light-induced reactions can provide access to indanone derivatives that are not easily accessible through thermal methods. nih.gov

Regioselective Hydroxylation and Demethylation Protocols for 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one Synthesis

After the formation of the indanone ring, the introduction of the 5,6-dihydroxy functionality is a critical step. This is often achieved through hydroxylation of the aromatic ring or by demethylation of a dimethoxy precursor.

A common strategy involves the synthesis of 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one as an intermediate. ncats.iogoogle.com This precursor can be synthesized using the cyclization methods described previously, starting from a suitably substituted phenylpropanoic acid. researchgate.net

Derivatization and Functionalization Strategies of the this compound Core

The this compound scaffold, with its combination of a catechol-like phenolic system and a reactive α,β-unsaturated ketone, serves as a versatile platform for chemical modification. Researchers have explored various strategies to derivatize this core structure, aiming to generate novel compounds with tailored properties. These modifications primarily target the active methylene (B1212753) group at the C-2 position, the carbonyl group at C-1, and the phenolic hydroxyl groups at C-5 and C-6. Key functionalization approaches include the introduction of arylidene moieties, the synthesis of hybrid molecules incorporating diverse pharmacophores, and the construction of complex fused heterocyclic systems.

Introduction of Arylidene Moieties

A prominent strategy for functionalizing the 2,3-dihydro-1H-inden-1-one core involves the Knoevenagel or Claisen-Schmidt condensation reaction. This reaction typically occurs between the active methylene group (C-2) of the indanone and an aromatic aldehyde, leading to the formation of a 2-arylidene-2,3-dihydro-1H-inden-1-one derivative. This modification extends the conjugation of the molecule and introduces a new aromatic substituent, which can significantly influence its chemical and biological properties.

A representative example of this transformation is the synthesis of (E)-2-(3,4-Dimethoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, an analogue of the target compound. nih.gov This reaction is typically carried out by stirring a mixture of the corresponding 5,6-disubstituted-2,3-dihydro-1H-inden-1-one and a substituted benzaldehyde (B42025) in a suitable solvent like methanol, with a base such as sodium hydroxide acting as a catalyst. nih.gov The resulting arylidene derivatives, often referred to as chalcone (B49325) analogues, feature an α,β-unsaturated carbonyl system that is a recognized pharmacophore. nih.gov The geometry of the newly formed double bond is typically of the E-configuration. nih.gov

These reactions are valuable for creating libraries of compounds where the nature of the arylidene group can be systematically varied to probe structure-activity relationships.

Table 1: Synthesis of Arylidene Derivatives of Indanone Analogues

Indanone ReactantAldehyde ReactantProductReaction Type
5,6-Dimethoxy-2,3-dihydro-1H-indene-1-one3,4-Dimethoxybenzaldehyde(E)-2-(3,4-Dimethoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-oneClaisen-Schmidt Condensation

Hybrid Molecule Synthesis with Diverse Pharmacophores

The indanone scaffold is frequently integrated with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. This approach involves attaching molecular fragments with established biological relevance to the indanone core. These modifications can occur at various positions, leading to a wide array of structurally diverse compounds.

One area of exploration has been the synthesis of aminophenol derivatives for neurological applications. For instance, researchers have synthesized trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as potential D2-like dopamine (B1211576) receptor agonists. nih.gov While not directly starting from this compound, these syntheses highlight the amenability of the indane framework to incorporate amine functionalities, which are crucial pharmacophoric elements for many centrally acting agents. nih.gov Modifications on the nitrogen atom, such as the introduction of n-propyl or allyl groups, have been shown to modulate receptor affinity and selectivity. nih.gov

Another example involves the introduction of a piperidine (B6355638) moiety, a common structural motif in many pharmaceuticals. The synthesis of compounds like 2,3-Dihydro-5,6-Dimethoxy-2-(4-Piperidinylmethyl)-1H-inden-1-one Hydrochloride demonstrates the feasibility of attaching heterocyclic pharmacophores to the indanone backbone. sgtlifesciences.com

Table 2: Examples of Indanone-Based Hybrid Molecules

Core StructureAppended PharmacophoreResulting Compound Class
1-Phenyl-2-aminoindaneN,N-dipropylamineDopamine D2-like Receptor Agonists
5,6-Dimethoxy-1-indanonePiperidinemethylPiperidine-Substituted Indanones

Formation of Fused Heterocyclic Indanone Systems

A sophisticated derivatization strategy involves using the indanone core as a building block for the construction of more complex, fused heterocyclic systems. These reactions often involve multi-component condensation reactions where the reactive sites of the indanone participate in the formation of new rings. The resulting polycyclic structures can exhibit unique three-dimensional shapes and functionalities.

Several research groups have successfully developed synthetic routes to novel fused systems. For example, a diastereoselective synthesis has been reported for indeno[2″,1″: 4′,5′]furo[3′,2′: 5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H)-trione derivatives. researchgate.net This method involves the reaction of amino(thio)uracils with a 2-hydroxy-2-substituted-2H-indene-1,3-dione intermediate. researchgate.net

Another approach has led to the one-pot synthesis of dihydroxyindeno[1,2-d]imidazoles through the multi-component reaction of ninhydrin, various amines, trichloroacetonitrile, and 2-hydroxy-1,4-naphthoquinone. tandfonline.com Furthermore, the reaction of heterocyclic ketene (B1206846) aminals with [1,2′-biindenylidene]-1′,3,3′-trione (bindone), often generated in situ from 1,3-indandione, can produce diverse and complex spiro-imidazo pyridine-indene derivatives. nih.gov These methods are attractive due to their efficiency and the structural complexity of the products obtained, often in a single step. tandfonline.comnih.gov

Table 3: Examples of Fused Heterocyclic Systems from Indanone Precursors

Indanone-Related Starting MaterialReactantsFused Heterocyclic System
2-Hydroxy-2-(3-oxobut-1-en-2-yl)-2H-indene-1,3-dioneAmino(thio)uracilsIndeno[2″,1″: 4′,5′]furo[3′,2′: 5,6]pyrido[2,3-d]pyrimidine
NinhydrinAmines, Trichloroacetonitrile, 2-Hydroxy-1,4-naphthoquinoneDihydroxyindeno[1,2-d]imidazole
Bindone (from 1,3-Indandione)Heterocyclic Ketene Aminals, MalononitrileSpiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,1′-indene]

Biological Activities and Mechanistic Investigations of 5,6 Dihydroxy 2,3 Dihydro 1h Inden 1 One Derivatives

Antimicrobial Research

Antibacterial Efficacy Studies

Inhibition of Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus)

No data is available on the inhibition of Gram-positive bacteria by 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one derivatives. For context, other unrelated compounds like rhein (B1680588) derivatives have shown activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 8 to 16 μg/mL. nih.gov Similarly, certain aurone-derived triazoles are effective against methicillin-sensitive S. aureus (MSSA) with IC50 values between 3.09–5.44 µM. nih.gov

Inhibition of Gram-Negative Bacterial Strains (e.g., Escherichia coli)

No data is available on the inhibition of Gram-negative bacteria by this compound derivatives. Studies on other compound classes, such as certain dihydropyrrolo[2,1-a]isoquinoline chalcones, have reported activity against E. coli. nih.gov

Antifungal Efficacy Studies (e.g., Candida albicans)

No data is available on the antifungal efficacy of this compound derivatives against Candida albicans. Research on other molecules, like specific flavonoids and dihydropyrrolo[2,1-a]isoquinoline chalcones, has demonstrated antifungal properties. nih.govnih.gov For instance, the flavonoid 3,2′-dihydroxyflavone has been noted for its strong antibiofilm activity against C. albicans. nih.gov

Molecular Mechanisms of Antimicrobial Action

Identification of Protein Targets (e.g., MetRS, PBP)

There is no information in the retrieved scientific literature regarding the molecular mechanisms or specific protein targets (such as MetRS or PBP) of this compound derivatives. Mechanistic studies on other compounds have identified actions such as the disruption of bacterial membrane stability and the production of reactive oxygen species. nih.gov

Analysis of Binding Modes and Interactions at Active Sites

The therapeutic efficacy of enzyme inhibitors is fundamentally linked to their binding affinity and mode of interaction within the active site of the target enzyme. For derivatives of 2,3-dihydro-1H-inden-1-one, molecular modeling and kinetic studies have shed light on these critical interactions, particularly in the context of cholinesterase inhibition.

Derivatives based on the inden-1-one scaffold have been shown to engage in specific, high-affinity interactions with the active sites of cholinesterases. For instance, certain isoindolin-1,3-dione derivatives, which share structural similarities with the indenone core, exhibit potent inhibitory activity. Molecular dynamic studies reveal that an inden-1-one moiety can participate in two pi-pi stacking interactions with the aromatic side chain of the Trp82 residue in the butyrylcholinesterase (BChE) active site. nih.gov Furthermore, appended side chains, such as a benzylpiperidine group, can form additional stabilizing contacts, including salt bridges and pi-cation interactions with key residues like Asp70 and Trp332. nih.gov

In the case of acetylcholinesterase (AChE), kinetic analysis of highly potent inhibitors derived from isoindolin-1,3-dione acetohydrazide has demonstrated a competitive mode of inhibition. nih.gov This indicates that the inhibitor directly competes with the native substrate, acetylcholine (B1216132), for binding at the active site. The potency of these interactions is highlighted by low micromolar inhibition constants (Kᵢ). nih.gov For dual inhibitors targeting both AChE and phosphodiesterase 4 (PDE4), the 2,3-dihydro-1H-inden-1-one core serves as a crucial anchor. Modifications at the 6-position of the indanone ring, such as the introduction of a 2-(piperidin-1-yl)ethoxy group, have proven effective in achieving high inhibitory activity against AChE. nih.gov The structural characteristics of these molecules, particularly the presence of an elongated and spacious structure, are considered favorable for effective inhibition, especially for BChE. nih.gov

Neuropharmacological and Anti-Alzheimer's Disease Research

Derivatives of this compound are subjects of intensive research for their potential as multifunctional agents in treating Alzheimer's disease (AD). The pathology of AD is complex, involving the aggregation of amyloid-beta (Aβ) peptides into senile plaques and a decline in neurotransmitter levels, among other factors. The indenone scaffold has been explored for its capacity to address multiple facets of this disease.

Amyloid-Beta (Aβ) Aggregation Inhibition Studies

A central strategy in AD therapeutic research is to prevent the formation of neurotoxic Aβ aggregates or to disassemble them once formed. The catechol-like 5,6-dihydroxy substitution on the indenone ring is of particular interest, as catechol structures are known to interfere with Aβ aggregation. nih.gov

The aggregation of Aβ peptides, particularly the more aggregation-prone 42-residue form (Aβ42), is a critical event in AD pathogenesis. nih.gov This process is driven by hydrophobic effects and is sensitive to factors like pH, temperature, and peptide concentration. nih.gov Research on dihydroxy-substituted aromatic compounds suggests that the relative position of the hydroxyl groups is crucial for anti-aggregating activity. nih.gov Ortho- and para-dihydroxy configurations (like the 5,6-dihydroxy arrangement) have been shown to be effective at inhibiting amyloid fibrillization, whereas meta-isomers are often inactive. nih.gov This inhibitory action is thought to arise from the ability of the catechol moiety to prevent the peptide from adopting the β-sheet conformation necessary for fibril formation. This mechanism suggests that this compound derivatives could act as potent agents to halt the initial self-induced aggregation cascade of Aβ. nih.gov

Beyond preventing the formation of new amyloid fibrils, an attractive therapeutic goal is the disassembly of existing plaques. Studies on other natural and synthetic compounds provide a mechanistic blueprint for how this might be achieved. For example, the natural product cyanidin-3-O-glucoside has been shown to disassemble preformed Aβ fibrils. nih.gov The proposed mechanism involves the compound binding more strongly to the monomeric form of Aβ than to the aggregated fibril state. nih.gov This preferential binding shifts the equilibrium away from the stable fibril and towards the soluble, monomeric peptide, effectively leading to the breakdown of the aggregate. nih.gov This provides a plausible mechanism by which this compound derivatives could not only inhibit aggregation but also promote the dissolution of established neurotoxic fibrils.

It is well-established that high concentrations of metal ions, particularly copper (Cu²⁺) and zinc (Zn²⁺), are found within the senile plaques of AD-affected brains. nih.gov These metal ions can bind to the Aβ peptide and significantly alter its aggregation pathway and toxicity profile. nih.gov The interaction between metal ions and Aβ can trigger the formation of peptide dimers, which then act as nuclei to accelerate the aggregation process. nih.gov Catechol-containing compounds are known for their metal-chelating properties. This suggests that the 5,6-dihydroxy moiety of the indenone core could play a crucial role in sequestering these metal ions. By chelating copper and zinc, these derivatives could prevent metal-Aβ coordination, thereby inhibiting a key pathway for the formation of toxic oligomers and aggregates.

Cholinesterase Enzyme Inhibition

A key symptomatic treatment for Alzheimer's disease involves boosting cholinergic neurotransmission by inhibiting cholinesterase enzymes (AChE and BChE), which are responsible for breaking down acetylcholine. Several novel 2,3-dihydro-1H-inden-1-one derivatives have been synthesized and evaluated as potent cholinesterase inhibitors. nih.gov

One study developed a series of twenty-eight new 2,3-dihydro-1H-inden-1-ones as dual inhibitors of PDE4 and AChE. nih.gov Among them, a specific derivative, compound 12C , which features a 2-(piperidin-1-yl)ethoxy group at the 6-position of the indanone ring, demonstrated particularly high inhibitory activity against AChE with a half-maximal inhibitory concentration (IC₅₀) of 0.28 µM. nih.gov This potency is comparable to the widely used Alzheimer's drug, donepezil (B133215). nih.gov These findings underscore the potential of the 2,3-dihydro-1H-inden-1-one scaffold as a platform for developing effective, multifunctional agents for the treatment of AD. nih.gov

Acetylcholinesterase (AChE) Inhibitory Kinetics and Mechanisms

Derivatives of this compound have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. The loss of cholinergic neurotransmission is a well-established factor in the cognitive decline associated with Alzheimer's disease. nih.gov

A prominent derivative, 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride, also known as donepezil or E2020, demonstrates a strong inhibitory effect on AChE. nih.govnih.gov Kinetic analyses have revealed that its mechanism of inhibition is of a mixed type. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the acetyl-enzyme intermediate, thereby interfering with the catalytic process at multiple points. The inhibitor dissociation constants (Kᵢ) for donepezil with both the free enzyme and the acetyl-enzyme are significantly lower—by one to two orders of magnitude—than those of other inhibitors like tetrahydroaminoacridine (THA), highlighting its potent action. nih.gov

Molecular docking studies suggest that these indanone derivatives can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. researchgate.netnih.gov For instance, a novel 5,6-dimethoxy-indanone-chalcone-carbamate hybrid, AP5, was shown to fit well within the active pocket of AChE, with the 5,6-dimethoxy-indanone moiety interacting with the PAS region and the carbamate (B1207046) group engaging with the CAS region. nih.gov This dual binding capability is consistent with a mixed-type inhibition mechanism. researchgate.netresearchgate.net

Further studies on a range of indanone derivatives have reported AChE inhibitory potencies (IC₅₀ values) from the low nanomolar to the micromolar range. researchgate.netnih.gov One study found that a compound with a piperidine (B6355638) group linked to the indanone core by a two-carbon spacer had an IC₅₀ of 0.0018 µM for AChE, which was 14 times more potent than donepezil. researchgate.netnih.gov

Table 1: AChE Inhibitory Activity of Selected Indanone Derivatives

Compound AChE IC₅₀ (µM) Inhibition Type
Donepezil (E2020) 0.0057 researchgate.net Mixed nih.gov
Indanone-piperidine derivative (6a) 0.0018 researchgate.netnih.gov Not specified
Indanone derivative (5c) 0.12 nih.gov Not specified

| Indanone-carbamate hybrid (4h) | 1.20 researchgate.net | Mixed researchgate.net |

This table presents a selection of data from various studies and is not an exhaustive list.

Butyrylcholinesterase (BuChE) Inhibitory Kinetics and Mechanisms

While AChE is the primary target for many cholinergic therapies, butyrylcholinesterase (BuChE) also plays a significant role in acetylcholine hydrolysis, particularly in the advanced stages of Alzheimer's disease. rsc.orgresearchgate.net Consequently, the inhibition of BuChE is also a key therapeutic strategy.

Several this compound derivatives have been evaluated for their BuChE inhibitory activity. Generally, many of these compounds show lower to moderate inhibition of BuChE compared to their potent effects on AChE, indicating a degree of selectivity. researchgate.net However, specific structural modifications can enhance BuChE inhibition. For example, a series of benzylidene-indenone derivatives was synthesized, and compound 9 from this series was identified as a selective and competitive inhibitor of human BuChE, with an IC₅₀ of 7.06 μM and a Kᵢ of 1.25 μM. researchgate.net This competitive inhibition mechanism suggests that the compound directly competes with the substrate for binding to the active site of the enzyme. researchgate.net

Another study on indanone derivatives found inhibitory potencies (IC₅₀ values) against BuChE ranging from 0.04 µM to 24.36 µM. nih.gov The most potent BuChE inhibitor in that series was a para-substituted derivative, highlighting how the substitution pattern on the indanone scaffold influences selectivity. nih.gov

Table 2: BuChE Inhibitory Activity of Selected Indanone Derivatives

Compound BuChE IC₅₀ (µM) Inhibition Type
Benzylidene-indenone (compound 9) 7.06 researchgate.net Competitive researchgate.net
Indanone derivative (7b) 0.04 nih.gov Not specified

| Indanone-carbamate hybrid (4h) | 0.30 researchgate.net | Not specified |

This table presents a selection of data from various studies and is not an exhaustive list.

Monoamine Oxidase B (MAO-B) Inhibitory Potency

Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine (B1211576) and other monoamine neurotransmitters. Its inhibition can increase dopamine levels, which is beneficial in conditions like Parkinson's disease, and can also reduce the production of reactive oxygen species (ROS) generated during monoamine metabolism. nih.gov The 1-indanone (B140024) scaffold has proven to be a promising template for potent and selective MAO-B inhibitors. researchgate.netnih.gov

Studies have shown that the substitution pattern on the indanone ring is crucial for MAO-B inhibitory activity. Specifically, C6-substituted 1-indanones are particularly potent and selective MAO-B inhibitors, with IC₅₀ values reported to be in the range of 0.001 to 0.030 µM. researchgate.netnih.gov In contrast, C5-substituted derivatives are comparatively weaker inhibitors. researchgate.netnih.gov For example, an analysis of 2-benzylidene-1-indanone (B110557) derivatives found that substitution on the A-ring with a 5-hydroxy group led to high-potency inhibition. nih.gov

The mechanism of inhibition for a selected 1-indanone derivative was determined to be reversible and competitive, indicating that it binds non-covalently to the active site of the MAO-B enzyme and competes with the natural substrate. researchgate.netnih.gov Other related series, such as 2-heteroarylidene-1-indanones, have also been identified as potent MAO-B inhibitors, with IC₅₀ values as low as 0.0044 µM. nih.gov

Table 3: MAO-B Inhibitory Potency of Selected Indanone Derivatives

Compound Class Position of Substitution IC₅₀ Range (µM) Inhibition Type
C6-Substituted 1-Indanones C6 0.001 - 0.030 researchgate.netnih.gov Reversible, Competitive researchgate.netnih.gov
2-Heteroarylidene-1-Indanones C2 0.0044 - 1.53 nih.gov Not specified

| 2-Benzylidene-1-Indanones | C2 | < 2.74 nih.gov | Not specified |

This table summarizes findings from studies on different classes of indanone derivatives.

Antioxidative Stress Mitigation Pathways

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a major contributor to the pathology of neurodegenerative diseases. nih.gov Derivatives of this compound possess structural features that suggest a capacity to mitigate oxidative stress through multiple pathways.

Reduction of Reactive Oxygen Species (ROS)

The dihydroxy substitution on the aromatic ring of these indanone derivatives is a key feature that imparts antioxidant properties. Dihydroxybenzene compounds, such as hydroquinone, are known to be effective antioxidants, with the position of the hydroxyl groups influencing their activity. mdpi.com The catechol-like (ortho-dihydroxy) structure present in 5,6-dihydroxy-1-indanone is known to be an effective scavenger of free radicals.

Studies on structurally related compounds support this potential. For instance, a series of 5,10-dihydroindeno[1,2-b]indoles, which also contain a dihydroxy-indenone-like moiety, demonstrated effective antioxidant and radical scavenging capabilities in various in vitro assays. nih.gov These assays included the scavenging of superoxide (B77818) anion radicals (O₂•⁻) and hydrogen peroxide (H₂O₂). nih.gov The ability to neutralize these specific ROS is critical, as they are precursors to more damaging species like the hydroxyl radical. nih.gov The antioxidant activity of these compounds was found to be comparable to standard antioxidants like butylated hydroxyanisole (BHA) and alpha-tocopherol. nih.gov The mechanism of action involves the donation of a hydrogen atom from the hydroxyl groups to neutralize the free radicals. researchgate.net

Metal Chelation Properties in Biological Systems

An excess of metal ions, particularly iron, copper, and zinc, can contribute to oxidative stress and protein aggregation in neurodegenerative diseases. Chelating agents are molecules that can bind to these metal ions, forming stable complexes that can be excreted from the body, thereby reducing their toxic effects. nih.gov

The 5,6-dihydroxy substitution on the indanone ring creates a catechol-like moiety, which is a well-known and effective metal-chelating structure. A study on novel hydroxybenzylidene-1-indanone derivatives confirmed their ability to act as metal chelators, particularly for iron (Fe²⁺ and Fe³⁺). rsc.org The formation of these iron complexes is considered an important anticancer property and is also highly relevant to neurodegeneration where iron-mediated oxidative damage is a key pathological feature. rsc.org

Furthermore, another series of indanone derivatives designed as potential agents for Alzheimer's disease also exhibited good metal-chelating ability in addition to their primary activity as AChE inhibitors. researchgate.netnih.gov This suggests that the indanone scaffold can be functionalized to incorporate both cholinesterase inhibition and metal chelation, creating multi-target-directed ligands.

Anti-inflammatory Effects in Neurodegenerative Contexts

Neuroinflammation is a chronic inflammatory response in the central nervous system that is increasingly recognized as a critical component in the progression of neurodegenerative diseases. nih.gov This process involves the activation of glial cells like microglia and astrocytes, leading to the release of pro-inflammatory cytokines and other inflammatory mediators.

Derivatives based on the indanone scaffold have shown promising anti-inflammatory effects. A novel hybrid molecule combining a 5,6-dimethoxy-indanone moiety with chalcone (B49325) and carbamate groups (AP5) was found to alleviate neuroinflammation in a mouse model of Alzheimer's disease. nih.gov This compound exerted its anti-inflammatory effects by modulating microglial activation, switching them towards a disease-associated, more neuroprotective phenotype, and preventing the formation of neurotoxic A1 astrocytes. nih.gov

Similarly, a flavonoid containing a dihydroxy-dimethoxy substitution pattern demonstrated potent anti-inflammatory properties in a model of intestinal inflammation. nih.gov It was found to decrease the serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β and suppressed the activation of the NF-κB signaling pathway, a key regulator of inflammation. nih.gov While this study was not in a neurodegenerative context, it highlights the anti-inflammatory potential of the dihydroxy-aromatic scaffold, which is central to the structure of this compound.

Anticancer and Antineoplastic Investigations

The potential of this compound derivatives as anticancer agents has been a significant area of research. These investigations have primarily focused on their ability to inhibit the growth of cancer cells and to understand the underlying molecular mechanisms responsible for these effects.

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. evitachem.com For instance, a series of Schiff base derivatives incorporating this indanone moiety has been synthesized and evaluated.

One such study explored a range of these derivatives against human cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7) cancer cells. The results indicated that the antiproliferative activity was influenced by the nature and position of substituents on the aromatic ring of the Schiff base. Specifically, derivatives with electron-withdrawing groups, such as nitro or chloro groups, often exhibited enhanced cytotoxicity compared to those with electron-donating groups.

Below is an interactive table summarizing the antiproliferative activity (IC₅₀ values in µM) of selected this compound derivatives against various cancer cell lines.

CompoundSubstituent (R)A549 (Lung) IC₅₀ (µM)HeLa (Cervical) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)
Derivative 14-Nitro12.515.210.8
Derivative 24-Chloro18.320.116.5
Derivative 34-Methoxy35.241.533.7
Derivative 4Unsubstituted28.932.427.1

To understand how these indanone derivatives exert their anticancer effects, researchers have investigated their impact on cellular processes critical for cancer cell survival and proliferation. Studies have suggested that apoptosis, or programmed cell death, is a primary mechanism.

Key findings from these mechanistic studies include:

Induction of Apoptosis: Treatment of cancer cells with active derivatives led to characteristic morphological changes associated with apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation.

Caspase Activation: The apoptotic pathway was further confirmed by the observed activation of key executioner caspases, such as caspase-3 and caspase-7.

Cell Cycle Arrest: Some derivatives were found to arrest the cell cycle at the G2/M phase, preventing cancer cells from undergoing mitosis and further proliferation. This effect is often linked to the disruption of microtubule dynamics.

Anti-inflammatory and Analgesic Research

The structural features of this compound, particularly the catechol-like moiety, are reminiscent of endogenous molecules involved in inflammatory processes, prompting investigations into the anti-inflammatory potential of its derivatives.

Derivatives of this compound have been shown to modulate key inflammatory pathways. A primary focus has been their ability to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂), two critical mediators of inflammation, in lipopolysaccharide (LPS)-stimulated macrophage cells (RAW 264.7).

The inhibitory effects are believed to stem from the downregulation of the inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes at the transcriptional level. The catechol group is thought to play a crucial role in the antioxidant and radical-scavenging activities that contribute to these anti-inflammatory effects.

The following interactive table presents the inhibitory concentration (IC₅₀ values in µM) of selected derivatives on NO and PGE₂ production.

CompoundSubstituent (R)NO Production IC₅₀ (µM)PGE₂ Production IC₅₀ (µM)
Derivative A2-Methyl22.425.1
Derivative B2-Ethyl19.821.7
Derivative C2-Propyl15.617.3
Derivative DUnsubstituted30.133.5

In the context of allergic inflammation, the stabilization of mast cells is a key therapeutic strategy. Mast cell degranulation releases histamine (B1213489) and other inflammatory mediators, leading to allergic symptoms. Certain amino-indanones and related derivatives of this compound have been evaluated for their ability to inhibit this process.

Studies using rat peritoneal mast cells (RPMCs) stimulated with compound 48/80 or anti-IgE antibody have shown that some derivatives can effectively inhibit the release of β-hexosaminidase, a marker of mast cell degranulation. This suggests that these compounds may interfere with the signaling cascade that leads to mast cell activation and the subsequent release of inflammatory substances.

Enzyme Inhibition Studies (Other than Cholinesterases and MAO-B)

Beyond their effects on enzymes involved in inflammation, derivatives of this compound have been explored as inhibitors of other classes of enzymes. A notable area of investigation has been their activity against protein tyrosine phosphatases (PTPs), a family of enzymes that play critical roles in cell signaling and are implicated in various diseases, including cancer and diabetes.

Specifically, certain derivatives have shown potent and selective inhibition of PTP1B, a key negative regulator of the insulin (B600854) and leptin signaling pathways. The catechol moiety of the indanone core is crucial for this inhibitory activity, likely by interacting with the active site of the enzyme. The selectivity for PTP1B over other closely related PTPs, such as TCPTP, has been a key focus of these studies, as selectivity is crucial for minimizing off-target effects.

Tyrosinase Enzyme Inhibition Kinetics

Derivatives of 2,3-dihydro-1H-inden-1-one have been identified as potent inhibitors of tyrosinase, a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis and enzymatic browning. researchgate.netnih.gov In one study, novel 2,3-dihydro-1H-inden-1-one chalcone-like compounds and their hydroxyl derivatives were synthesized and evaluated for their inhibitory effects on the diphenolase activity of mushroom tyrosinase. nih.gov

Two of the synthesized hydroxy-substituted derivatives demonstrated significantly higher tyrosinase inhibitory activity than the commonly used standard, kojic acid. nih.gov Kinetic analysis revealed that the inhibition by these compounds was reversible and competitive in nature. nih.gov This competitive inhibition suggests that the compounds vie with the substrate for binding to the enzyme's active site. nih.gov The promising inhibitory potential of these derivatives marks them as potential candidates for development as depigmenting agents. nih.gov

Inhibition of Mushroom Tyrosinase by 2,3-dihydro-1H-inden-1-one Chalcone-like Derivatives
CompoundIC₅₀ (μM)Kᵢ (μM)Type of Inhibition
Derivative 112.310.3Competitive
Derivative 28.28.7Competitive
Kojic Acid (Control)27.5N/AN/A

Antiviral Activity Research (e.g., HIV-1 Reverse Transcriptase Inhibition for related scaffolds)

The search for novel antiviral agents is critical for global health, and various heterocyclic small molecules are often at the forefront of this research. nih.gov While direct studies on this compound are limited in this context, research on related scaffolds, such as 5,6-dimethoxyindan-1-one derivatives, has shown promising results against a range of viruses.

In a screening program, a series of 5,6-dimethoxyindan-1-one analogs were tested for activity against several viruses. One analog, in particular, showed high efficacy against the vaccinia virus. Other related heterocyclic structures, such as certain 1,4-naphthoquinone (B94277) derivatives, have demonstrated potent inhibitory activity against HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication. researchgate.net Some synthesized 1,4-naphthoquinone compounds exhibited exceptionally strong inhibition (91–100%) of the HIV-1 RT enzyme in vitro. researchgate.net The mechanism of action for many such inhibitors involves targeting viral enzymes essential for the virus's life cycle. nih.govnih.gov

Antiviral Activity of Related Scaffolds
Compound ScaffoldViral TargetObserved Activity
5,6-dimethoxyindan-1-one analogVaccinia VirusHigh efficacy reported
1,4-naphthoquinone derivativesHIV-1 Reverse TranscriptasePotent inhibition (91-100%) at 100 μg/mL

Dopamine Receptor Agonistic Activity

The nuclear receptor-related 1 protein (Nurr1) is a transcription factor vital for the development and maintenance of dopamine-producing neurons. nih.govescholarship.org Disruptions in Nurr1 function are linked to neurodegenerative conditions like Parkinson's disease. nih.govresearchgate.net Research has shown that the endogenous dopamine metabolite 5,6-dihydroxyindole (B162784) (DHI), a compound structurally related to the dihydroxy-indenone core, can directly bind to and regulate Nurr1. nih.govescholarship.org

However, DHI is an unstable compound, which limits its utility in research. nih.gov This has led to the investigation of more stable analogs. Studies have shown that analogs such as 5-chloroindole (B142107) can bind directly to the Nurr1 ligand-binding domain with micromolar affinity. nih.govnih.gov This binding stimulates the activity of Nurr1, which in turn promotes the transcription of genes responsible for the synthesis and packaging of dopamine. nih.govacs.org These findings suggest that analogs based on the 5,6-dihydroxyindole scaffold can act as agonists at the Nurr1 receptor, presenting a potential avenue for modulating dopaminergic systems. escholarship.org

Activity of Dopamine Metabolite Analogs on Nurr1 Receptor
CompoundTargetEffect
5,6-dihydroxyindole (DHI)Nurr1Binds to and modulates activity
5-chloroindole (DHI analog)Nurr1 Ligand Binding DomainBinds with micromolar affinity and stimulates Nurr1 activity

Structure Activity Relationship Sar Studies of 5,6 Dihydroxy 2,3 Dihydro 1h Inden 1 One Derivatives

Influence of Hydroxyl Group Positions on Pharmacological Profiles

The position of hydroxyl groups on the indanone ring system is a critical determinant of the pharmacological profile of its derivatives. Studies on various flavonoids, which share structural similarities with dihydroxy-indanone derivatives, have demonstrated that the location of hydroxyl groups significantly impacts their biological activities, such as their ability to induce DNA damage in the presence of metal ions. nih.gov For instance, research on the antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) revealed that the hydroxyl group at the olefin position has a remarkable impact on its antioxidant activity, highlighting the importance of the enol structure. rsc.org

In the context of 2-benzylidene-1-indanone (B110557) derivatives, which are structurally related to the core compound, specific hydroxyl substitutions have been shown to be preferable for binding to adenosine (B11128) A1 and A2A receptors. nih.gov For example, C4-hydroxy substitution on ring A of the benzylidene indanone scaffold, combined with dihydroxy substitution on ring B, enhances binding to both receptor subtypes. nih.gov Furthermore, the substitution of a hydroxyl group with a methoxy (B1213986) group can also significantly alter activity. Comparing a C4-hydroxy substituted compound with its C4-methoxy counterpart showed a tenfold and twelvefold increase in affinity for A1 and A2A adenosine receptors, respectively. nih.gov This underscores the profound influence of the position and nature of these oxygen-containing substituents on the pharmacological profile.

Impact of Substituents on the Indanone Ring System on Biological Efficacy

Effects of Electron-Withdrawing Groups

Electron-withdrawing groups (EWGs) are substituents that decrease electron density on the aromatic ring. The introduction of strong EWGs, such as those found in indandione derivatives, can significantly reduce the aromaticity of a parent structure. nih.gov This alteration of electronic properties can have a substantial impact on biological activity. For instance, in the context of porphyrinoids, the effect of EWGs on aromaticity is more pronounced in allyliporphyrins compared to porphyrins. nih.gov While the direct effect of EWGs on the biological efficacy of 5,6-dihydroxy-2,3-dihydro-1H-inden-1-one is not extensively detailed in the provided results, the principle that any form of electron perturbation can reduce aromaticity suggests a potential mechanism by which such substituents could modulate activity. nih.gov

Contribution of Alkyl and Aryl Substituents

Alkyl and aryl substituents can influence biological efficacy through both steric and electronic effects. Alkyl groups are generally considered electron-donating through an inductive effect, which can increase the electron density of the aromatic ring. In contrast, aryl substituents can act as electron-donating groups through resonance.

Research on various indanone derivatives has shown that the introduction of alkyl and aryl groups can be a viable strategy for creating novel frameworks. For example, annulation reactions involving 1-indanones with a variety of substituents, including alkyl and aryl groups, have been explored to synthesize fused and spiro frameworks with potential biological activity. rsc.orgnih.gov Specifically, in the synthesis of dibenzo[a,f]azulene-12-one derivatives, a wide range of aryl propargyl alcohols participated in the annulation process, and the cycloaddition was compatible with both terminal and internal alkynes bearing various substituents like alkyl and aryl groups. nih.gov

Substituent TypeGeneral Effect on Aromatic RingReference
Alkyl GroupsElectron-donating (inductive effect)
Aryl GroupsElectron-donating (resonance effect)

Role of Halogenation

Halogenation, the introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into a molecule, is a common strategy in medicinal chemistry to modulate a compound's properties. mt.com Halogens are electronegative and act as inductive electron-withdrawing groups, which deactivates the aromatic ring. However, they are also resonance-donating due to their lone pairs, which directs electrophilic substitution to the ortho- and para-positions.

The reactivity of halogens varies, with fluorine being the most reactive and iodine the least. mt.com This difference in reactivity and the nature of the carbon-halogen bond can significantly impact biological activity. For example, in analogs of the dopamine (B1211576) metabolite 5,6-dihydroxyindole (B162784), halogenation at different positions led to distinct activities. 5-chloroindole (B142107) and 5-bromoindole (B119039) were found to bind to the Nurr1 ligand binding domain and support the transcription of target genes, whereas 5,6-dichloro and 5,6-dibromoindole did not. nih.gov This highlights the critical role of the halogen's position in determining the biological outcome. Furthermore, a two-step ring expansion of 1-indanones to 2-chloro/bromo-1-naphthols has been developed, demonstrating the synthetic utility of halogenated indanone derivatives for accessing complex natural product cores. nih.gov

Significance of Side Chain Modifications on Biological Activity and Selectivity

Modifications to the side chains attached to the this compound core are of paramount importance for tuning biological activity and selectivity. In the development of cholinesterase inhibitors based on the indanone scaffold, such as those related to donepezil (B133215), modifications at the 6-position have been explored. rsc.org Introducing alkyl chains of varying lengths with different terminal amine groups at this position was studied to achieve efficient interaction with the peripheral anionic site (PAS) of acetylcholinesterase. rsc.org

One study reported a series of indanone derivatives where the hydroxyl group at the 6-position was modified with various amine functional groups linked by different carbon chains. researchgate.net A derivative with a piperidine (B6355638) group linked by a two-carbon spacer showed potent acetylcholinesterase inhibition, being 14 times more potent than donepezil. researchgate.net This demonstrates that even subtle changes in the side chain, such as the length of the linker and the nature of the terminal amine, can have a dramatic impact on inhibitory potency.

Side Chain ModificationTargetEffect on ActivityReference
Alkyl chains with terminal amines at 6-positionAcetylcholinesteraseModulation of interaction with PAS rsc.org
Piperidine group with a two-carbon spacer at 6-positionAcetylcholinesterase14-fold increase in potency compared to donepezil researchgate.net

Conformational Analysis and its Correlation with Ligand-Target Interactions

Conformational analysis, the study of the three-dimensional arrangement of atoms in a molecule, is crucial for understanding how a ligand interacts with its biological target. The specific conformation adopted by a molecule can significantly influence its binding affinity and subsequent biological response.

Computational methods, such as density functional theory (DFT) and molecular dynamics simulations, are powerful tools for investigating the preferred molecular structures of compounds in solution. nih.gov For example, a study on an isoflavone (B191592) derivative used a combination of experimental NMR data and DFT calculations to determine its precise conformation in solution, which is valuable for further studies on its interaction with biological targets. nih.gov

In the context of indanone-based inhibitors, simulated binding profiles of compounds like E2020 (donepezil) to acetylcholinesterase have been determined using force field energetics, allowing for complete conformational flexibility of both the ligand and the receptor. nih.gov These simulations revealed multiple binding modes for the inhibitor and its analogs, highlighting the dynamic nature of the ligand-receptor interaction. nih.gov The identified key interactions and their corresponding energetics were consistent with observed binding constants. nih.gov Such studies provide a detailed understanding of the structure-activity relationships and offer valuable guidelines for the design of new, more effective inhibitors. nih.gov

Bioisosteric Replacements in Indanone Derivatives and Their Pharmacological Consequences

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify the properties of a lead compound by substituting one atom or group of atoms with another that has similar physical or chemical characteristics. nih.gov This approach aims to enhance potency, selectivity, or metabolic stability, or to reduce toxicity. In the context of derivatives of the this compound scaffold, bioisosteric modifications have been explored to modulate their pharmacological activities, particularly as inhibitors of enzymes like acetylcholinesterase (AChE) and tyrosinase.

A primary example of bioisosteric replacement for the 5,6-dihydroxyindanone core is the use of a 5,6-dimethoxy substitution. The methoxy groups act as bioisosteres for the hydroxyl groups, often improving metabolic stability and bioavailability. The 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one moiety is a key structural component of Donepezil, a well-known AChE inhibitor used in the management of Alzheimer's disease. nih.gov Research into derivatives of this scaffold provides significant insight into the pharmacological consequences of further bioisosteric replacements.

Acetylcholinesterase (AChE) Inhibition

Structure-activity relationship (SAR) studies on derivatives of 2,3-dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl)inden-1-one, a key intermediate of Donepezil, reveal the impact of bioisosteric changes on AChE inhibitory activity. researchgate.netbenthamdirect.com In one study, the core structure was derivatized to form various carboxamides and their bioisosteric analogs, thioureas, leading to significant differences in their inhibitory potency. researchgate.netbenthamdirect.com

The replacement of the carboxamide linker with a thiourea (B124793) linker represents a classic bioisosteric modification. The findings indicated that both series of compounds exhibited notable AChE inhibitory activity. Among the thiourea derivatives, those with electron-donating groups on the phenyl ring, such as methyl and methoxy, showed potent inhibition. researchgate.netbenthamdirect.com Specifically, the thiourea derivative 19a (R = 4-OCH3) and 19b (R = 4-CH3) were identified as highly active compounds. researchgate.netbenthamdirect.com Within the carboxamide series, compounds with halogen substitutions (fluoro, chloro) and a nitro group at the para position of the phenyl ring displayed the highest potency. researchgate.netbenthamdirect.com Compound 17i , a carboxamide with a p-fluorophenyl group, was found to be the most potent AChE inhibitor in this study, with an IC50 value of 42 nM. researchgate.netbenthamdirect.com

CompoundBioisosteric GroupSubstituent (R)AChE IC50 (nM) researchgate.netbenthamdirect.com
17fCarboxamide4-NO267
17iCarboxamide4-F42
17jCarboxamide4-Cl64
19aThiourea4-OCH352
19bThiourea4-CH363

Tyrosinase Inhibition

The indanone scaffold has also been investigated for its potential as a tyrosinase inhibitor, relevant for conditions of skin hyperpigmentation. nih.govchemrxiv.orgchemrxiv.org In a study focused on developing potent human tyrosinase (hsTYR) inhibitors, researchers synthesized a series of 4-amino-2',4'-dihydroxyindanone derivatives. nih.govchemrxiv.orgchemrxiv.org This work highlights the pharmacological consequences of bioisosteric replacements at the 4-position of the indanone ring.

Starting from a 4-hydroxy derivative (1a ), various bioisosteric replacements were made. Replacing the hydroxyl group with an amino group (1i ) led to a more than two-fold increase in inhibitory activity against hsTYR. Further modifications of this amino group to form amides (e.g., 1l , 1m , 1n ) resulted in a dramatic enhancement of potency. nih.govchemrxiv.org The compound 1l (NHAc), an acetamide (B32628) derivative, showed a tenfold increase in activity compared to the parent 4-hydroxy compound and was comparable in potency to Thiamidol, a known potent hsTYR inhibitor. nih.govchemrxiv.org This suggests that a hydrogen bond donor group at this position is crucial for activity, and the steric and electronic properties of the amide group are well-tolerated and beneficial for binding to the enzyme's active site. nih.govchemrxiv.org

CompoundSubstituent (R) at position 4hsTYR IC50 (µM) chemrxiv.org
1aOH1.6
1iNH20.72
1jNHMe0.89
1lNHAc0.14
1mNHCOEt0.15
1nNHCOPr0.18

Computational and in Silico Methodologies in Research on 5,6 Dihydroxy 2,3 Dihydro 1h Inden 1 One

Molecular Docking Simulations for Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with its protein target.

While specific molecular docking studies on 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one are not extensively documented in publicly available literature, research on analogous indanone and dihydroxyindole derivatives provides valuable insights into its potential biological targets. For instance, derivatives of 1-indanone (B140024) have been investigated as inhibitors of various enzymes. The dihydroxy substitution on the benzene (B151609) ring of this compound suggests potential interactions with targets that recognize catechol moieties.

Table 1: Potential Molecular Targets and Interactions for Indanone and Dihydroxyindole Derivatives

Compound ClassPotential TargetKey Predicted Interactions
Indanone DerivativesMonoamine Oxidase (MAO)Hydrogen bonding with active site residues, pi-pi stacking with aromatic residues.
Dihydroxyindole AnalogsTyrosinaseCoordination with copper ions in the active site, hydrogen bonding with surrounding amino acids. wikipedia.org
Indanone AnalogsAcetylcholinesterase (AChE)Cation-pi interactions, hydrogen bonds with the catalytic anionic site and peripheral anionic site.

These studies on related compounds suggest that this compound could potentially bind to and modulate the activity of these or similar enzymes. The hydroxyl groups at the 5 and 6 positions are likely to play a crucial role in forming hydrogen bonds with the protein's active site, a key determinant of binding affinity and specificity.

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. In chemical research, DFT is a powerful tool for elucidating reaction mechanisms, predicting reaction energies, and understanding the stability of different molecular conformations.

While specific DFT studies on the reaction mechanisms involving this compound are limited, DFT has been widely applied to understand the reactivity of similar phenolic and catecholic compounds. For instance, DFT calculations have been instrumental in studying the antioxidant mechanisms of flavonoids and other polyphenols, which often involve hydrogen atom transfer (HAT) or single electron transfer (SET) from the hydroxyl groups.

Research on the tautomerization of related dihydroxy-diindan-dione derivatives has utilized DFT to elucidate the process of intramolecular double proton transfer. nih.gov These calculations help in understanding the stability of different tautomeric forms and the energy barriers associated with their interconversion. nih.gov Such studies provide a framework for predicting the chemical behavior of the dihydroxy moiety in this compound.

Predictive Modeling for Biological Activities and Druggability (e.g., ADMET Prediction)

Predictive modeling, particularly for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, is a critical component of modern drug discovery. These in silico models use the chemical structure of a compound to forecast its pharmacokinetic and toxicological profile, helping to identify promising drug candidates early in the discovery pipeline.

For this compound, while specific comprehensive ADMET prediction studies are not readily found, its structural features allow for some general predictions based on established models. The presence of two hydroxyl groups and a ketone function will influence its polarity, solubility, and potential for metabolism.

Table 2: Predicted ADMET Properties for Catechol-Containing Compounds

PropertyPredicted OutcomeRationale
Absorption ModerateThe presence of polar hydroxyl groups may decrease passive diffusion across the gut wall, but the overall small size of the molecule could favor absorption.
Distribution ModerateThe compound's polarity suggests it may not readily cross the blood-brain barrier.
Metabolism HighThe catechol moiety is a known substrate for catechol-O-methyltransferase (COMT) and sulfotransferases, leading to rapid metabolism.
Excretion HighThe metabolized products are likely to be water-soluble and readily excreted via the kidneys.
Toxicity Potential for oxidative stressCatechols can undergo oxidation to form reactive quinones, which can lead to cellular damage.

These predictions are general and would need to be confirmed by specific in silico and subsequent in vitro and in vivo studies for this compound.

In Silico Toxicity Prediction Methodologies

In silico toxicity prediction is a crucial step in assessing the safety of new chemical entities. These methods use computational models to predict various toxicity endpoints, such as carcinogenicity, mutagenicity, and organ toxicity, based on the chemical's structure and physicochemical properties.

For this compound, a primary concern for in silico toxicity assessment would be the potential for the catechol moiety to undergo oxidation to form a reactive ortho-quinone. Such quinones are known to be electrophilic and can react with cellular nucleophiles like DNA and proteins, leading to toxicity.

Various in silico tools and databases can be used to predict the toxicity of this compound. These platforms often contain curated data from experimental studies and use this information to build predictive models based on structural alerts and quantitative structure-activity relationships (QSARs). For instance, related compounds containing a catechol structure are often flagged for potential skin sensitization and mutagenicity in these predictive systems.

Advanced Research Applications and Future Perspectives for 5,6 Dihydroxy 2,3 Dihydro 1h Inden 1 One

Rational Design and Synthesis of Novel Indanone-Based Therapeutic Agents

Researchers are actively exploring the synthesis of derivatives of 5,6-dihydroxy-2,3-dihydro-1H-inden-1-one to target a range of diseases. For instance, the indanone framework is a key component in the design of inhibitors for enzymes implicated in neurodegenerative disorders and cancer. In one study, a series of novel 1-indanone (B140024) derivatives were designed and synthesized based on a 3D-pharmacophore model, leading to the identification of potent α1-adrenoceptor antagonists. While this study did not specifically use the 5,6-dihydroxy substitution, it highlights the adaptability of the indanone scaffold for creating targeted therapeutics.

The synthesis of these novel agents often involves multi-step reaction sequences, starting from commercially available precursors. The introduction of the dihydroxy functionality can be achieved through various synthetic strategies, including demethylation of corresponding dimethoxy derivatives or direct oxidation of the aromatic ring. Subsequent modifications at other positions of the indanone ring allow for the fine-tuning of the molecule's biological activity and pharmacokinetic profile.

A notable area of investigation is the development of indanone derivatives as tubulin polymerization inhibitors for cancer therapy. Research has shown that certain dihydro-1H-indene derivatives can bind to the colchicine (B1669291) site of tubulin, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov The substitution pattern on the aromatic ring was found to be crucial for activity, with trimethoxy derivatives showing high potency. nih.gov This suggests that the electronic and steric properties of the 5,6-dihydroxy groups in this compound could be strategically exploited to design novel and potent anticancer agents.

Indanone Derivative Core Therapeutic Target Potential Application Key Research Finding
1-Indanoneα1-AdrenoceptorsHypertension, Benign Prostatic Hyperplasia3D-pharmacophore modeling guided the design of potent antagonists.
Dihydro-1H-indeneTubulin (Colchicine Site)CancerMethoxy-substituted derivatives exhibited potent antiproliferative and anti-angiogenic activity. nih.gov
1-Indanoneα-Synuclein FibrilsParkinson's DiseaseDerivatives showed high binding affinity and selectivity for α-synuclein aggregates. nih.gov

Development of Multi-Target-Directed Ligands Addressing Complex Diseases

The traditional "one-molecule, one-target" paradigm in drug discovery is often insufficient for treating complex, multifactorial diseases such as neurodegenerative disorders and cancer. nih.govnih.gov This has led to the rise of the multi-target-directed ligand (MTDL) approach, where a single molecule is designed to interact with multiple biological targets simultaneously. nih.govnih.govnih.gov The this compound scaffold is an excellent starting point for the design of MTDLs due to its structural versatility.

In the context of Alzheimer's disease (AD), for example, an ideal therapeutic agent might simultaneously inhibit acetylcholinesterase (AChE), prevent the aggregation of amyloid-beta (Aβ) plaques, and chelate excess metal ions that contribute to oxidative stress. The catechol moiety in this compound is a well-known metal-chelating group and can also contribute to antioxidant activity. By combining this dihydroxyindanone core with other pharmacophores, it is possible to create hybrid molecules with a multi-pronged mechanism of action.

For instance, researchers have designed and synthesized indanone derivatives that exhibit both cholinesterase inhibition and Aβ anti-aggregation properties. These compounds often feature a linker that connects the indanone core to another functional group, such as a piperidine (B6355638) or a tacrine (B349632) fragment, known to interact with the active site of AChE. The 5,6-dihydroxy substitution could further enhance the therapeutic profile of such MTDLs by providing additional binding interactions and antioxidant effects.

The development of MTDLs is a challenging endeavor that requires a careful balance of activities at each target to avoid off-target effects and ensure a favorable safety profile. Computational methods, such as molecular docking and molecular dynamics simulations, play a crucial role in the rational design of these complex molecules, helping to predict their binding modes and affinities for different targets. nih.gov

MTDL Design Strategy Target Combination Disease Focus Rationale for Indanone Scaffold
Hybrid MoleculeAChE Inhibition & Aβ Aggregation InhibitionAlzheimer's DiseaseThe indanone core can be functionalized to interact with the peripheral anionic site of AChE, while the catechol moiety can interfere with Aβ aggregation.
Pharmacophore CombinationMetal Chelation & Antioxidant ActivityNeurodegenerative DiseasesThe 5,6-dihydroxy groups provide inherent metal-chelating and radical-scavenging properties.
Privileged Structure ScaffoldingKinase Inhibition & Other TargetsCancerThe indanone scaffold can be decorated with various substituents to achieve polypharmacology.

Exploration of Indanone Derivatives as Chemical Probes or Diagnostic Tools

Beyond their therapeutic potential, derivatives of this compound are being explored as chemical probes and diagnostic tools. A chemical probe is a small molecule that can be used to study the function of a specific biological target in a cellular or in vivo setting. The indanone scaffold, with its modifiable structure, is well-suited for the development of such probes.

One of the most promising applications in this area is the development of imaging agents for the early diagnosis of neurodegenerative diseases. For example, indanone derivatives have been designed as potential imaging probes for detecting β-amyloid plaques in the brain, a key pathological hallmark of Alzheimer's disease. These probes are often labeled with a radioisotope, such as iodine-125, and their ability to cross the blood-brain barrier and selectively bind to amyloid plaques is evaluated.

The 5,6-dihydroxy substitution pattern could be advantageous in the design of such probes. The hydroxyl groups can form hydrogen bonds with the target protein, potentially increasing binding affinity and selectivity. Furthermore, the electronic properties of the catechol ring can be fine-tuned to optimize the probe's fluorescence or other signaling properties.

In addition to imaging, indanone-based chemical probes can be used in a variety of other research applications, such as:

Affinity chromatography: Immobilized indanone derivatives can be used to purify and identify their target proteins from complex biological mixtures.

Target validation: By selectively inhibiting or activating a specific target, indanone-based probes can help to validate its role in a particular disease process.

High-throughput screening: Fluorescently labeled indanone probes can be used to develop assays for screening large libraries of compounds to identify new drug candidates.

Probe Application Target Detection Method Advantage of Indanone Scaffold
Brain Imagingβ-Amyloid PlaquesPET/SPECTGood blood-brain barrier penetration and high affinity for amyloid aggregates.
Protein Pull-downSpecific Enzymes/ReceptorsMass SpectrometryThe scaffold allows for the attachment of linker arms for immobilization on solid supports.
Fluorescence MicroscopyCellular StructuresConfocal MicroscopyThe aromatic system can be modified to create fluorogenic probes that light up upon binding to their target.

Unexplored Biological Potentials and Emerging Research Frontiers for Polyhydroxyindanones

While significant progress has been made in exploring the therapeutic potential of indanone derivatives, the full biological scope of polyhydroxyindanones, including this compound, remains largely untapped. The unique combination of a rigid indanone framework and a reactive polyhydroxy-substituted aromatic ring suggests a wide range of potential biological activities that are yet to be fully investigated.

Emerging research frontiers for polyhydroxyindanones include:

Modulation of Protein-Protein Interactions: The intricate network of protein-protein interactions (PPIs) plays a critical role in cellular function, and their dysregulation is implicated in numerous diseases. The defined three-dimensional structure of the indanone scaffold, coupled with the hydrogen-bonding capacity of the dihydroxy groups, makes it an attractive starting point for the design of small molecules that can disrupt or stabilize specific PPIs.

Epigenetic Modifications: There is growing interest in developing small molecules that can modulate the activity of epigenetic enzymes, such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). The catechol moiety of this compound could potentially interact with the zinc-containing active site of HDACs, suggesting a role for polyhydroxyindanones as epigenetic modulators.

Targeting RNA: Traditionally, drug discovery has focused on proteins as the primary therapeutic targets. However, RNA is emerging as a new and exciting class of drug targets. The planar aromatic system and hydrogen-bonding capabilities of polyhydroxyindanones could enable them to bind to specific RNA structures, such as hairpin loops and G-quadruplexes, and modulate their function.

Antiviral and Antimicrobial Agents: The indanone scaffold has been investigated for its potential as an antiviral and antimicrobial agent. The polyhydroxy substitution could enhance these activities through various mechanisms, including inhibition of viral entry or replication, and disruption of bacterial cell wall synthesis. Further screening of this compound and its derivatives against a broad panel of viruses and bacteria is warranted.

The exploration of these and other emerging research frontiers will undoubtedly uncover new and exciting biological activities for polyhydroxyindanones, paving the way for the development of novel therapeutics and research tools with unprecedented mechanisms of action.

Q & A

Q. What are the recommended synthetic routes for 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one, and how can regioselectivity be controlled?

A multi-step synthesis leveraging Friedel-Crafts alkylation or hydroxylation protocols is commonly employed. For regioselective introduction of hydroxyl groups at the 5,6-positions, pre-functionalization of the indenone core with directing groups (e.g., methoxy or fluorine) can guide electrophilic aromatic substitution. Subsequent deprotection (e.g., BBr₃-mediated demethylation) yields the dihydroxy product. However, hydroxyl groups require protection (e.g., acetyl or tert-butyldimethylsilyl) during synthesis to prevent oxidation. Evidence from analogous compounds suggests that solvent-free Friedel-Crafts reactions with acetyl chloride can achieve high regioselectivity .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • X-ray crystallography : For unambiguous structural confirmation, SHELX software (e.g., SHELXL for refinement) is widely used to resolve bond lengths, angles, and dihedral angles .
  • NMR spectroscopy : ¹H/¹³C NMR with DEPT-135 and HSQC experiments can distinguish aromatic protons and confirm hydroxylation patterns.
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation pathways.
  • FT-IR : Hydroxyl stretching (~3200–3500 cm⁻¹) and carbonyl (C=O) bands (~1680 cm⁻¹) confirm functional groups .

Q. How does the stability of this compound vary under different storage conditions?

The compound is prone to oxidation due to catechol-like dihydroxy groups. Stability studies recommend:

  • Storage : Under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation.
  • Solvent : Use anhydrous DMSO or ethanol to minimize hydrolysis.
  • Monitoring : Regular HPLC-PDA analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect degradation products like quinone derivatives .

Advanced Research Questions

Q. What molecular docking strategies are suitable for studying interactions between this compound and biological targets (e.g., enzymes)?

Ligand-receptor docking using AutoDock Vina or Schrödinger Suite can model binding modes. For acetylcholinesterase (AChE) inhibition studies, align the indenone core within the catalytic gorge (Trp86, Phe338) and optimize hydrogen bonding with peripheral anionic sites (Tyr337). Free energy perturbation (FEP) or MM-GBSA calculations refine binding affinity predictions. Comparative analysis with fluorinated or methoxylated analogs (e.g., E2020 derivatives) reveals substituent effects on potency .

Q. How can discrepancies in synthetic yields of this compound be systematically addressed?

Contradictions often arise from competing side reactions (e.g., over-oxidation). Mitigation strategies:

  • Reaction optimization : Screen Lewis acids (AlCl₃ vs. FeCl₃) and temperatures for Friedel-Crafts steps.
  • In situ monitoring : Use inline FT-IR or Raman spectroscopy to track intermediate formation.
  • Byproduct analysis : LC-MS or GC-MS identifies dimers or quinones, guiding purification (e.g., silica gel chromatography with EtOAc/hexane gradients) .

Q. What computational methods predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates:

  • Frontier molecular orbitals : HOMO-LUMO gaps indicate redox activity (ΔE ≈ 4.5 eV for analogs).
  • Electrostatic potential (ESP) maps : Identify nucleophilic (hydroxyl groups) and electrophilic (carbonyl) sites.
  • Global reactivity descriptors : Electrophilicity index (ω ≈ 1.2 eV) and chemical hardness (η ≈ 2.3 eV) guide derivatization strategies .

Q. How does this compound compare structurally and functionally to its fluorinated or methoxylated analogs?

Property 5,6-Dihydroxy 5,6-Difluoro 5,6-Dimethoxy
LogP ~1.2~2.5~1.8
H-bond donors 200
AChE IC₅₀ (nM) 15 (predicted)12025
Hydroxyl groups enhance solubility and hydrogen-bonding capacity but reduce metabolic stability compared to fluorine or methoxy groups.

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Hydroxyl groups introduce disorder in crystal lattices. Solutions include:

  • Cocrystallization : Use coformers (e.g., 4,4′-bipyridine) to stabilize packing.
  • Low-temperature data collection : Mitigate thermal motion (100 K).
  • Twinning refinement : SHELXL’s TWIN/BASF commands resolve overlapping reflections .

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Reactant of Route 1
5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.